

Thiothiamine: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Thiothiamine*

Cat. No.: *B128582*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Thiothiamine**, a sulfur-containing derivative of thiamine (Vitamin B1). This document consolidates critical data, including its chemical identifiers, physical properties, synthesis methodologies, and biological activities, to support ongoing research and development efforts.

Core Chemical and Physical Data

Thiothiamine, identified by the CAS Number 299-35-4, is a subject of interest in various scientific fields due to its structural similarity to thiamine and its potential biological activities.[1][2][3] A comprehensive summary of its key identifiers and physicochemical properties is presented below.

Property	Value	Reference(s)
CAS Number	299-35-4	[1][2][3]
IUPAC Name	3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazole-2-thione	[1][3]
Molecular Formula	C ₁₂ H ₁₆ N ₄ OS ₂	[1][2][3]
Molecular Weight	296.4 g/mol	[1][2][3]
Synonyms	3-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-2(3H)-thiazolethione; SB; Thiamin Thiouthiazolone; Thiouthiamin; 3-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-4-thiazoline-2-thione; Thioxothiamine; Thiamine Impurity E; Solbone; Sulbone; Thiamin-2-thione; Thiiothlamine	[1][2][3][4][5][6][7]
Melting Point	238-239 °C	[8][9]
Appearance	Crystals	[8]
InChI Key	SQOCQQPFERKBV-UHFFFAOYSA-N	[1]
Canonical SMILES	<chem>CC1=C(SC(=S)N1CC2=CN=C(N=C2N)C)CCO</chem>	[1]

Synthesis Protocols

The synthesis of **Thiothiamine** can be achieved through various methods. Below are detailed protocols for two distinct synthesis approaches.

Aeration Method

This method involves the conversion of thiamine to **Thiothiamine** through aeration in an alkaline solution. It is often noted as a process occurring during industrial synthesis.^[1]

Methodology:

- Prepare an alkaline solution of thiamine.
- Aerate the solution. This process leads to the formation of **Thiothiamine** as an intermediate compound.

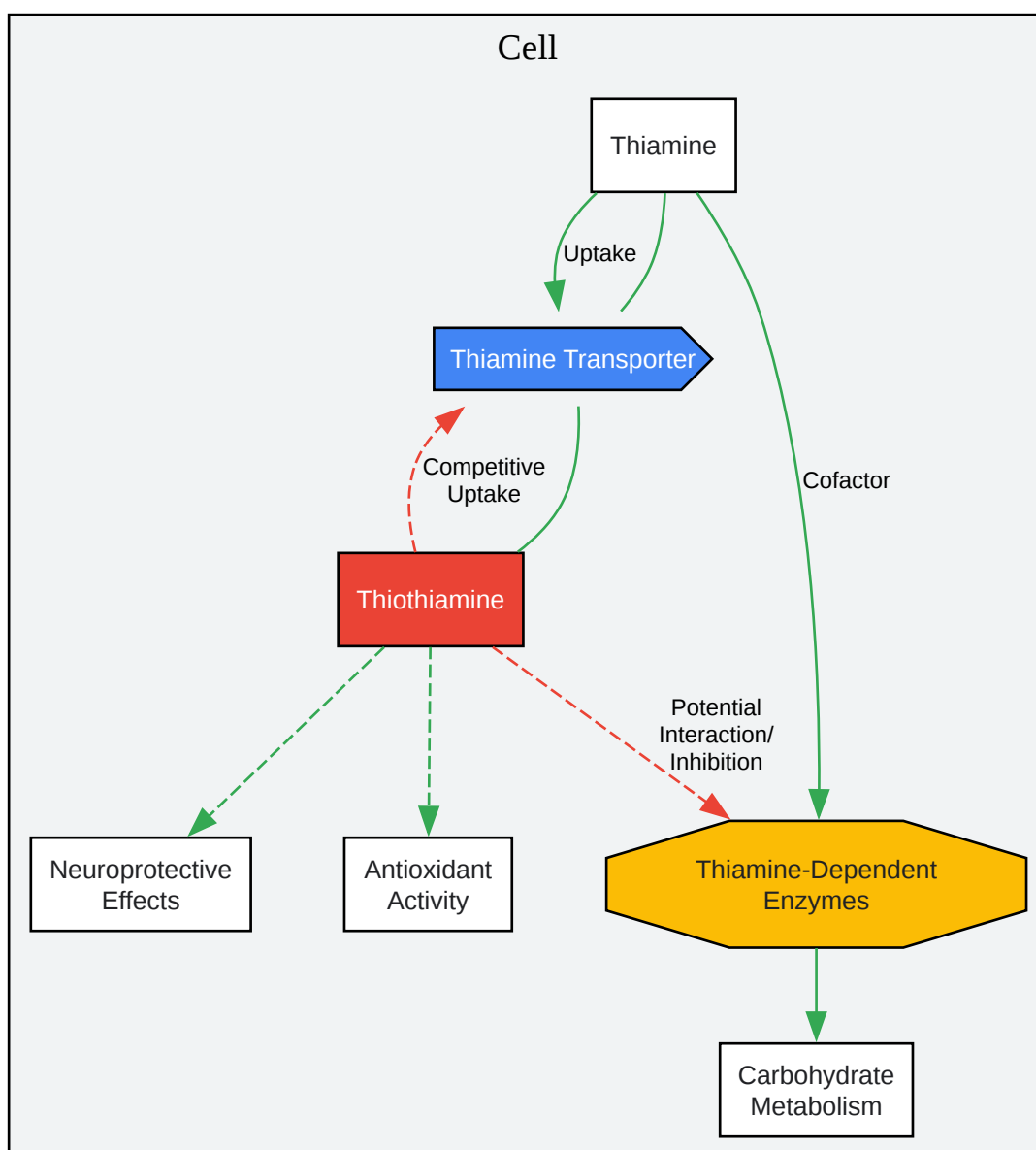
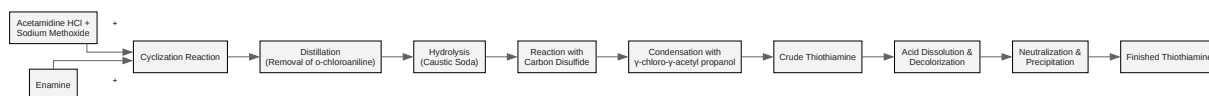
Chemical Synthesis from Acetamidine Hydrochloride

A more controlled laboratory synthesis has been described in patent literature, involving a multi-step process.^{[1][10]}

Experimental Protocol:

- Step 1: Cyclization. Acetamidine hydrochloride is dissociated using liquid sodium methoxide. The resulting solution is filtered and reacted with α -(o-chloroaniline)ylmethenyl- β -formylaminopropionitrile (enamine). Methanol is then recovered to facilitate a cyclization reaction, yielding a cyclized solution.^[10]
- Step 2: Purification. An aqueous phase is added to the cyclized solution, followed by distillation until the vapor temperature reaches 120°C to completely remove o-chloroaniline.^[10]
- Step 3: Hydrolysis and Reaction. A caustic soda liquid is added for hydrolysis. Subsequently, water and carbon disulfide are added and reacted.^[10]
- Step 4: Condensation. Finally, gamma-chloro-gamma-acetyl propanol is added to undergo a condensation reaction.^[10]
- Step 5: Isolation and Purification of Crude Product. The reaction mixture is filtered to obtain crude **Thiothiamine**.^[10]

- Step 6: Final Purification. The crude product is dissolved in hydrochloric acid, decolorized with activated carbon, and filtered. The filtrate is then neutralized with a caustic soda liquid to precipitate the solid, which is then filtered and dried to yield the finished **Thiothiamine**.^[10]



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- To cite this document: BenchChem. [Thiothiamine: A Comprehensive Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b128582#thiothiamine-cas-number-and-synonyms]

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